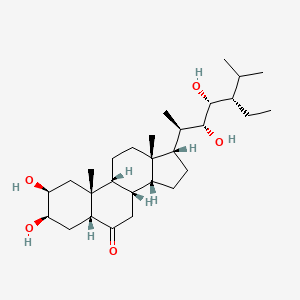
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribose molecule. It is commonly used as an intermediate in the synthesis of various biologically active molecules, including antiviral nucleosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose typically involves the protection of D-ribose. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to introduce tosyl or mesyl groups.
Major Products Formed: The major products formed from these reactions include various protected and unprotected derivatives of D-ribose, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and nucleosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It is prominently used in the synthesis of antiviral nucleosides for the research of diseases such as Hepatitis B and C, Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV).
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose primarily involves its role as an intermediate in biochemical pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the molecule until the desired transformation is achieved.
Comparaison Avec Des Composés Similaires
- 2,3-O-Isopropylidene-D-ribose
- 2,3-O-Isopropylidene-D-ribofuranose
- 2,3-O-(1-Methylethylidene)-D-ribose
Comparison: While these compounds share the isopropylidene protection, 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is unique due to the presence of the hydroxymethyl group at the 3 position. This additional functional group provides more versatility in chemical reactions and synthesis pathways, making it a valuable intermediate in various applications.
Propriétés
Formule moléculaire |
C29H50O5 |
|---|---|
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
(2S,3R,5R,8S,9R,10R,13S,14R,17S)-17-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21-,22+,24-,25+,26-,27-,28-,29-/m1/s1 |
Clé InChI |
WADMTJKRYLAHQV-DKIWRWBQSA-N |
SMILES isomérique |
CC[C@H]([C@H]([C@@H]([C@H](C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C |
SMILES canonique |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


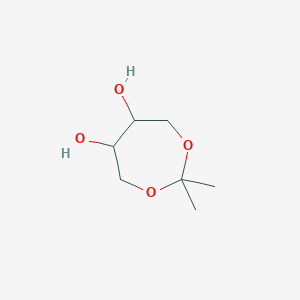
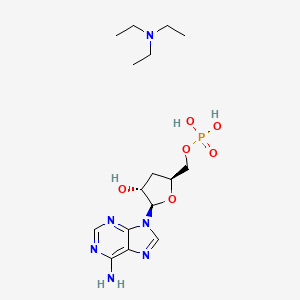
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

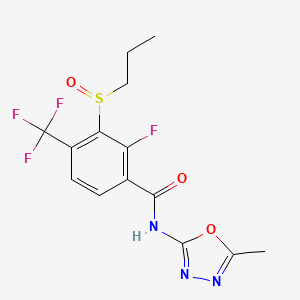
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
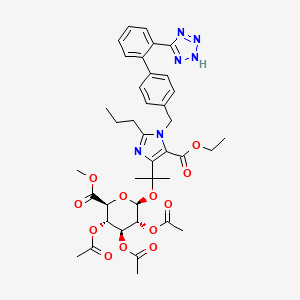
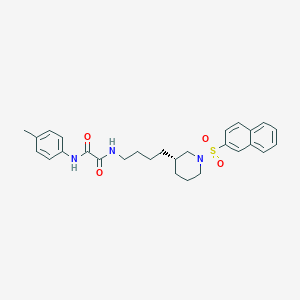
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
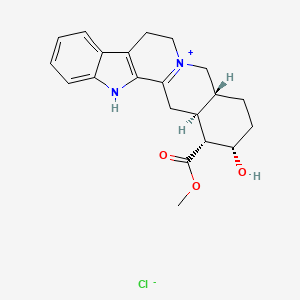

![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
